异银杏素

描述

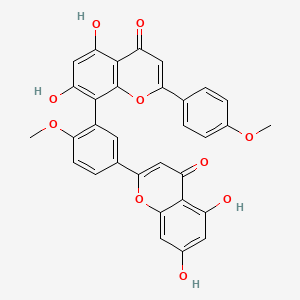

Isoginkgetin is a natural biflavonoid found in Ginkgo Biloba and other organisms . It has been identified as a potent inhibitor of matrix metalloproteinase 9 (MMP-9) and has roles as an EC 3.4.24.35 (gelatinase B) inhibitor, an antineoplastic agent, and a plant metabolite . It has been shown to sensitize cancer cells to apoptosis via disruption of lysosomal homeostasis and impaired protein clearance .

Molecular Structure Analysis

The molecular formula of Isoginkgetin is C32H22O10 . It is a biflavonoid and an aromatic ether, functionally related to a 5,7-dihydroxy-4’-methoxyflavone .Chemical Reactions Analysis

Isoginkgetin has been found to inhibit splicing both in vivo and in vitro at similar micromolar concentrations . It appears to do so by preventing stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein, resulting in accumulation of the prespliceosomal A complex .Physical And Chemical Properties Analysis

Isoginkgetin has a molecular weight of 566.51 g/mol . It is a solid at room temperature and has a density of 1.506 . Its melting point is 355℃ .科学研究应用

Anticancer Activity

Isoginkgetin has been identified as a potential anticancer agent. It has shown activity against various cancer cell lines, including glioblastoma cells. Its mechanism of action is linked to its ability to inhibit pre-mRNA splicing, which is crucial for cancer cell survival .

Immunomodulatory Effects

Research suggests that Isoginkgetin may have immunomodulatory effects. This means it could potentially modulate the immune system, either by stimulating a response to pathogens or by suppressing overactive immune functions .

Antimicrobial and Antiviral Properties

Isoginkgetin exhibits antimicrobial properties, particularly against viruses. This makes it a candidate for the development of new antiviral drugs .

Cardiovascular Benefits

There is evidence to suggest that Isoginkgetin could play a role in treating cardiovascular disorders. However, more research is needed to fully understand its benefits in this field .

Neurological Disorders Treatment

Isoginkgetin’s potential effects on neurological disorders are being explored due to its general inhibition of pre-mRNA splicing, which could be beneficial in treating these conditions .

Plant-Based Extracts and Medicinal Plants

As an active molecule in many medicinal plants and plant-based extracts, Isoginkgetin contributes to their overall therapeutic properties .

作用机制

Isoginkgetin is a dimeric flavonoid, an isomer of the biflavonoid ginkgetin . It has been implicated in research as a new avenue for the development of new anticancer drugs . In addition to its potential role in cancer prevention, there is also information on its beneficial role in the treatment of neurodegenerative and cardiovascular diseases, as well as possible anti-inflammatory, antioxidant, and antimicrobial, especially antiviral, activity .

Target of Action

Isoginkgetin is mainly known as a general pre-mRNA splicing inhibitor . It also inhibits the activities of both Akt, NF-κB, and MMP-9 . It has been shown to impair the production of matrix metalloproteinase 9 (MMP-9), a protein involved in tumor invasion and metastasis .

Mode of Action

Isoginkgetin interacts with its targets by inhibiting the activity of the 20S proteasome . This leads to a toxic accumulation of ubiquitinated proteins in the ER and the induction of apoptosis in cancer cell lines . It also inhibits the NF-κB pathway and upregulates the MMP-9 inhibitor tissue inhibitor metalloproteinase 1 (TIMP-1) in human fibrosarcoma cells .

Biochemical Pathways

Isoginkgetin affects several biochemical pathways. It has been shown to enhance the antioxidant capacity of flavonoids . It also activates the Nrf2 signaling pathway, which in turn triggers the activation of its downstream target genes, such as HO-1 and NQO1 . This leads to enhanced mitochondrial respiratory capacity and resistance to oxidative stress .

Pharmacokinetics

A liquid chromatography-tandem mass spectrometry (lc/ms/ms) with liquid-liquid extraction has been developed for the analysis of isoginkgetin in rat plasma .

Result of Action

Isoginkgetin has been shown to induce apoptosis and activate autophagy . It increases PTP-derived antigen presentation in cancer cells in vitro and impairs tumor growth in vivo . Its action is long-lasting and dependent on the CD8+ T cell response against tumor antigens .

安全和危害

Isoginkgetin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

属性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isoginkgetin | |

CAS RN |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

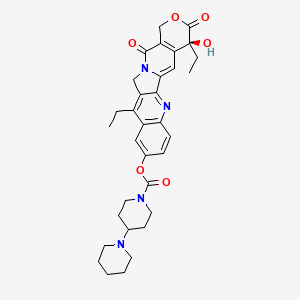

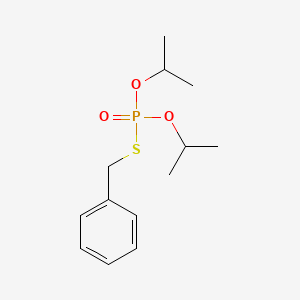

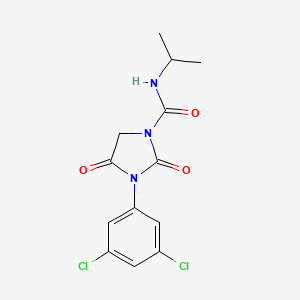

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)